O-Quaterphenyl

Catalog No.
S702436
CAS No.
641-96-3
M.F
C24H18
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Quaterphenyl

CAS Number

641-96-3

Product Name

O-Quaterphenyl

IUPAC Name

1-phenyl-2-(2-phenylphenyl)benzene

Molecular Formula

C24H18

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C24H18/c1-3-11-19(12-4-1)21-15-7-9-17-23(21)24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H

InChI Key

YAVCXSHORWKJQQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3C4=CC=CC=C4

Synonyms

2,2’-Diphenyl-biphenyl; o-Quaterphenyl; 2,2’-Diphenyl-1,1’-biphenyl; 2,2’-Diphenylbiphenyl; NSC 90717; o,o-Quaterphenyl; o,o’-Quaterphenyl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3C4=CC=CC=C4

The exact mass of the compound O-Quaterphenyl is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90717. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

O-Quaterphenyl (CAS 641-96-3), or 1,1':2',1'':2'',1'''-quaterphenyl, is a highly sterically hindered, ortho-linked polyphenyl oligomer. Unlike its linear counterparts, the continuous ortho-linkages force the aromatic rings out of planarity, resulting in a twisted, helical conformation. This structural distortion fundamentally alters its macroscopic properties, yielding a relatively low melting point of 118–119 °C [1] and a high boiling point of approximately 420 °C [2]. For procurement professionals and synthetic chemists, O-Quaterphenyl is primarily valued not as a fluorescent dye, but as a highly soluble, processable precursor for synthesizing complex, non-planar polycyclic aromatic hydrocarbons (PAHs) like tetraphenylenes, and as a critical isomeric standard in the formulation and analysis of high-temperature heat transfer fluids.

Attempting to substitute O-Quaterphenyl with its more common linear analog, p-Quaterphenyl, will result in immediate process failure for most liquid-phase applications. p-Quaterphenyl is a rigid, planar molecule that exhibits extreme crystallinity and is notoriously insoluble in standard organic solvents at room temperature, making it entirely unsuitable for solution-phase synthesis or as a liquid heat transfer component [1]. Furthermore, while smaller ortho-linked analogs like o-terphenyl are highly soluble, they lack the requisite four-ring backbone necessary to undergo double-cyclization into eight-membered tetraphenylene rings [2]. Consequently, O-Quaterphenyl must be specifically procured when a fully soluble, pre-organized four-ring carbon skeleton is required for downstream annulation or specific steric profiling.

Thermal Processability and Phase Behavior

The continuous ortho-linkages in O-Quaterphenyl prevent planar alignment, drastically reducing intermolecular stacking forces. As a result, O-Quaterphenyl exhibits a melting point of 118–119 °C[1]. In stark contrast, the linear p-Quaterphenyl packs highly efficiently into crystalline lattices, driving its melting point up to approximately 318 °C. This massive thermal difference dictates handling and processability.

Evidence DimensionMelting point and phase transition
Target Compound Data118–119 °C
Comparator Or Baselinep-Quaterphenyl (~318 °C)
Quantified Difference~200 °C reduction in melting point
ConditionsStandard atmospheric pressure

Enables the use of O-Quaterphenyl in liquid-phase reactions and low-temperature eutectic heat transfer fluid blends where p-Quaterphenyl would precipitate.

Chromatographic Retention via Steric Crowding

In liquid chromatography, retention time for polyphenyls is heavily influenced by the Solvent Accessible Surface Area (SASA). Because O-Quaterphenyl is sterically crowded, its SASA is minimized, causing it to elute significantly earlier than its more extended isomers. On C18 and phenyl-hexyl stationary phases, O-Quaterphenyl achieves baseline resolution well before m,m'-quaterphenyl and p,p'-quaterphenyl [1].

Evidence DimensionSolvent Accessible Surface Area (SASA) and HPLC retention
Target Compound DataRapid elution due to low SASA from ortho-crowding
Comparator Or Baselinem,m'-quaterphenyl and p,p'-quaterphenyl (elute significantly later)
Quantified DifferenceBaseline resolution achieved minutes earlier than meta/para isomers
ConditionsHPLC gradient elution (80% to 100% methanol) with UV detection at 280 nm

Provides a critical, early-eluting analytical benchmark for resolving complex industrial polyphenyl mixtures.

Excited-State Geometric Distortion (Stokes Shift)

The twisted ground state of O-Quaterphenyl leads to unique photophysical behavior upon excitation. While p-Quaterphenyl is highly fluorescent with a relatively small Stokes shift of ~75 nm, O-Quaterphenyl undergoes a massive geometric distortion in the excited state, resulting in a Stokes shift of 148 nm and a high degree of self-quenching[1].

Evidence DimensionStokes shift (nm)
Target Compound Data148 nm
Comparator Or Baselinep-Quaterphenyl (~75 nm)
Quantified Difference73 nm increase in Stokes shift
ConditionsPhotophysical emission scanning in solution

Indicates a massive geometric relaxation in the excited state, making it ideal for studying non-radiative decay and self-quenching pathways rather than acting as a simple fluorophore.

Precursor Suitability for Tetraphenylene Architectures

For the synthesis of eight-membered tetraphenylene rings, the precursor must possess a pre-organized four-ring structure. O-Quaterphenyl provides this exact 1,1':2',1'':2'',1'''-tetraphenyl backbone, allowing for successful double-cyclization. Smaller analogs like o-terphenyl can only yield six-membered triphenylene cores, while linear p-quaterphenyl cannot undergo intramolecular annulation at all [1].

Evidence DimensionBackbone suitability for intramolecular annulation
Target Compound DataProvides the 1,1':2',1'':2'',1'''-tetraphenyl backbone for 8-membered ring cyclization
Comparator Or Baselineo-Terphenyl (yields only 6-membered triphenylene cores)
Quantified DifferenceEnables formation of an 8-membered central ring vs a 6-membered central ring
ConditionsScholl reaction or Palladium-catalyzed double-Suzuki–Miyaura coupling

Dictates procurement for advanced materials research focused on twisted nanographenes and chiral aromatic architectures.

Synthesis of Twisted Nanographenes and Tetraphenylenes

O-Quaterphenyl is the direct structural precursor for synthesizing tetraphenylene derivatives. Its pre-organized, twisted conformation allows for targeted intramolecular dehydrogenative coupling (Scholl-type reactions) or transition-metal-catalyzed annulations to form eight-membered central rings, which is structurally impossible with terphenyls or linear quaterphenyls [1].

Analytical Standard for Heat Transfer Fluid (HTF) Profiling

Industrial HTFs produced via benzene pyrolysis contain complex mixtures of polyphenyl isomers. O-Quaterphenyl is procured as a reference standard for HPLC and GC analysis because its sterically crowded structure and low Solvent Accessible Surface Area (SASA) cause it to elute distinctively early compared to meta- and para-linked quaterphenyls, enabling accurate quantification of fluid degradation and composition [2].

Formulation of Low-Melting Polyphenyl Eutectics

Due to its low melting point (118–119 °C) relative to its high molecular weight and boiling point (~420 °C), O-Quaterphenyl is utilized in the research and formulation of specialized organic heat transfer fluids. Its inability to pack efficiently prevents crystallization, maintaining fluidity at temperatures where linear polyphenyls would solidify[2].

XLogP3

7.7

Boiling Point

420.0 °C

Melting Point

118.5 °C

UNII

G56N2ZG01W

Other CAS

641-96-3

Wikipedia

O-quaterphenyl

Dates

Last modified: 08-15-2023

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